molecular formula C13H16BrNO2 B13188179 1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutane-1-carboxylic acid

1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutane-1-carboxylic acid

Cat. No.: B13188179
M. Wt: 298.18 g/mol
InChI Key: FXRXVRLJYUZDDC-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound with a cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-bromophenylacetonitrile with cyclobutanone in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the amino group and carboxylic acid functionality .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid
  • 1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid

Uniqueness

1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro and fluoro analogs .

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

1-[2-amino-1-(3-bromophenyl)ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16BrNO2/c14-10-4-1-3-9(7-10)11(8-15)13(12(16)17)5-2-6-13/h1,3-4,7,11H,2,5-6,8,15H2,(H,16,17)

InChI Key

FXRXVRLJYUZDDC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(CN)C2=CC(=CC=C2)Br)C(=O)O

Origin of Product

United States

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